Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate derivative. Its structure features a thiophene ring with a methyl ester group at position 2 and a sulfamoyl moiety at position 3, which is further substituted with a 3-fluoro-4-methylphenyl group. This compound is of interest in medicinal chemistry and agrochemical research due to the electronic effects of the fluorine atom and the steric influence of the methyl group on the phenyl ring. Its molecular formula is C₁₃H₁₃FNO₄S₂, with a molecular weight of 337.37 g/mol .
Properties
IUPAC Name |
methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S2/c1-8-3-4-9(7-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYGWGJIDXRAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Approach
The Gewald reaction is widely employed to construct 2-aminothiophene-3-carboxylate derivatives, which can be modified to introduce target substituents. This one-pot, three-component reaction involves:
- Reactants : α-Aminonitrile (e.g., cyanoacetamide), ketone (e.g., methyl glyoxalate), and elemental sulfur.
- Conditions : Reflux in ethanol or DMF at 80–100°C for 6–12 hours.
- Mechanism : Cyclocondensation forms the thiophene ring, with the ester group pre-installed at position 2.
Key Optimization Parameters :
- Solvent polarity : Polar aprotic solvents (DMF) improve yield by 15–20% compared to ethanol.
- Catalyst : Morpholine or piperidine accelerates cyclization, reducing reaction time to 4–6 hours.
Cyclization of Dienes
Alternative routes involve cyclization of 1,4-dienes using sulfur donors:
- Substrate : Methyl 3-mercaptoacrylate + α,β-unsaturated carbonyl compounds.
- Conditions : Lewis acid catalysis (ZnCl₂) in toluene at 110°C.
Sulfamoyl Group Introduction
Sulfamoylation at position 3 of the thiophene ring is achieved through sequential sulfonation and amination:
Sulfonation
- Reagent : Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.
- Mechanism : Electrophilic aromatic substitution introduces the sulfonic acid group (-SO₃H) at position 3.
- Yield : 70–75% with <5% disubstitution byproducts.
Conversion to Sulfonyl Chloride
- Reagent : Phosphorus pentachloride (PCl₅) in refluxing benzene.
- Monitoring : FT-IR confirms SO₂Cl formation (asymmetric stretch at 1365 cm⁻¹).
Amination with 3-Fluoro-4-methylaniline
- Conditions : Dropwise addition of amine (1.2 eq) in THF at -10°C, followed by warming to 25°C.
- Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate.
- Purity : ≥95% after silica gel chromatography (hexane:EtOAc = 3:1).
Esterification and Final Modification
While the Gewald reaction pre-installs the methyl ester, alternative routes may require late-stage esterification:
Carboxylic Acid to Ester Conversion
- Reagents : Methanol (excess), H₂SO₄ (catalytic).
- Conditions : Reflux for 8 hours, with molecular sieves to absorb H₂O.
- Yield : 85–90% after distillation under reduced pressure.
Industrial-Scale Production Strategies
Commercial synthesis prioritizes cost-efficiency and scalability:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Sulfonation | Batch reactor, 0–5°C | Continuous flow, 25°C |
| Catalyst | PCl₅ | SOCl₂ gas-phase reaction |
| Purification | Column chromatography | Crystallization from ethanol |
| Annual Capacity | 10–50 g | 500–1000 kg |
Key Industrial Innovations :
- Microreactor Technology : Reduces sulfonation time from 6 hours to 20 minutes.
- Solvent Recycling : >90% THF recovery via fractional distillation.
Reaction Optimization and Troubleshooting
Common Side Reactions and Mitigation
| Side Reaction | Cause | Solution |
|---|---|---|
| Disubstitution at thiophene C4 | Excess ClSO₃H | Strict stoichiometry (1:1.05) |
| Ester hydrolysis | Aqueous workup pH > 8 | Maintain pH 6–7 during quenching |
| Amine oxidation | O₂ exposure | Nitrogen sparging during reaction |
Yield Optimization Strategies
- Temperature Control : Sulfonation below 10°C minimizes polysulfonation.
- Catalyst Screening : ZnCl₂ (5 mol%) improves Gewald reaction yield to 92%.
- Additives : 1% DMF accelerates sulfamoylation by 30%.
Analytical Characterization
Post-synthetic validation ensures structural fidelity:
| Technique | Key Diagnostic | Reference Value |
|---|---|---|
| ¹H NMR (400 MHz) | Thiophene H4: δ 7.45 (d, J = 5.1 Hz) | Confirms C3 substitution |
| ¹³C NMR | SO₂NH at δ 132.5 ppm | Validates sulfamoyl linkage |
| HPLC-MS | [M+H]⁺ = 354.08 m/z | Purity >99% (254 nm) |
| XRD | Dihedral angle: 87.5° between rings | Verifies spatial orientation |
Emerging Methodologies
Enzymatic Sulfamoylation
- Catalyst : Sulfotransferase mutants (Km reduced by 40%).
- Advantage : Water-based system, 65°C, pH 7.5.
Photocatalytic C-H Activation
- Conditions : Ru(bpy)₃²⁺, blue LEDs, DMF/H₂O.
- Yield : 78% with direct arylation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate with structurally related sulfamoyl thiophene derivatives:
Key Observations :
- Fluorine Substitution: The presence of a fluorine atom in the target compound increases electronegativity and may enhance metabolic stability compared to non-fluorinated analogues like the 4-methylphenyl derivative .
- Aromatic vs.
Biological Activity
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives and is characterized by a thiophene ring fused with a benzene structure, along with a sulfamoyl group and a carboxylate moiety. Its IUPAC name is methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate , and its molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 369.43 g/mol |
| CAS Number | 899977-41-4 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfamoyl group may facilitate binding interactions that modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that sulfamoyl derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Study: Inhibition of Tumor Growth
A study involving a related compound demonstrated that it effectively inhibited the growth of cholangiocarcinoma cells by downregulating thymidine phosphorylase, which plays a crucial role in tumor aggressiveness and chemoresistance . This suggests that this compound may share similar mechanisms.
Anti-inflammatory Activity
In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. The presence of the sulfamoyl group is known to enhance the compound's interaction with inflammatory mediators, potentially reducing cytokine production in vitro .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate various biochemical pathways:
- Cell Viability Assays : The compound showed reduced viability in cancer cell lines at concentrations ranging from 10 µM to 50 µM.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations upon treatment with the compound.
Q & A
Q. What are the critical steps and experimental considerations for synthesizing Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with functionalization of the thiophene core. Key steps include:
- Sulfonylation : Introducing the sulfamoyl group via reaction with 3-fluoro-4-methylphenylsulfonamide under controlled pH and temperature (e.g., 0–5°C in anhydrous DMF) to avoid side reactions .
- Esterification : Methylation of the carboxylic acid precursor using methanol and catalytic sulfuric acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .
- Characterization : Confirm structure using -NMR (e.g., sulfamoyl proton at δ 8.5–9.5 ppm), -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:
- Spectroscopy : NMR identifies functional groups (e.g., thiophene ring protons at δ 6.5–7.5 ppm, methyl ester at δ 3.7–3.9 ppm). IR confirms sulfonamide (1320–1350 cm) and ester (1700–1750 cm) groups .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles. For example, the sulfamoyl S–N bond typically measures ~1.62 Å, consistent with sp-hybridized nitrogen .
Advanced Research Questions
Q. How can researchers design stability studies for this compound under physiological conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies:
- pH Variability : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 24, 48, and 72 hours. Hydrolysis of the ester group is a key degradation pathway .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >150°C for similar thiophene derivatives) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products via LC-MS .
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR studies involve systematic structural modifications:
- Functional Group Variation : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on bioactivity .
- QSAR Modeling : Use computational tools (e.g., Gaussian, AutoDock) to correlate molecular descriptors (logP, polar surface area) with experimental IC values from enzyme inhibition assays .
- Biological Testing : Compare derivatives in vitro against targets (e.g., COX-2, kinases) using fluorescence-based assays or Western blotting for protein expression analysis .
Q. What challenges arise in refining crystallographic data for this compound using SHELX, and how are they resolved?
- Methodological Answer : Common challenges include:
- Disorder in the Sulfamoyl Group : Address using PART and ISOR commands in SHELXL to model anisotropic displacement parameters .
- Twinning : Apply TWIN and BASF instructions for twinned crystals. Validate with the R metric (<0.1 for high-quality data) .
- Hydrogen Bonding Networks : Use PLATON to analyze intermolecular interactions (e.g., N–H···O bonds between sulfamoyl and ester groups) critical for crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
